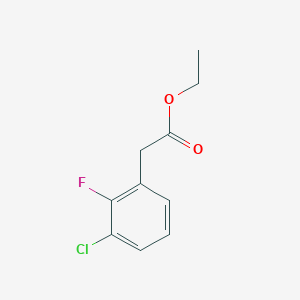

Ethyl 2-(3-chloro-2-fluorophenyl)acetate

Übersicht

Beschreibung

Ethyl 2-(3-chloro-2-fluorophenyl)acetate is a chemical compound1. However, the specific details about this compound are not readily available in the search results. It’s important to note that the information available might be for similar compounds, but not specifically for Ethyl 2-(3-chloro-2-fluorophenyl)acetate1.

Synthesis Analysis

The synthesis analysis of Ethyl 2-(3-chloro-2-fluorophenyl)acetate is not directly available from the search results. However, related compounds such as Ethyl chloroacetate are used as a solvent for organic synthesis and as an intermediate in the production of pesticides2.Molecular Structure Analysis

The specific molecular structure of Ethyl 2-(3-chloro-2-fluorophenyl)acetate is not provided in the search results. However, similar compounds like ethyl 2-[(3-chloro-4-fluorophenyl)amino]acetate have a molecular weight of 231.651.Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-(3-chloro-2-fluorophenyl)acetate are not detailed in the search results. However, related compounds such as Ethyl chloroacetate are used in the synthesis of other compounds2.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(3-chloro-2-fluorophenyl)acetate are not fully detailed in the search results. However, a similar compound, ethyl 2-[(3-chloro-4-fluorophenyl)amino]acetate, is a solid with a melting point of 108 - 110 degrees Celsius1.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Application of Trifluoromethylpyridines

- Methods of Application: Various methods of synthesizing TFMP have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

- Methods of Application: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results or Outcomes: In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides. Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .

3. Biological Potential of Indole Derivatives

- Summary of Application: Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application: Researchers synthesize a variety of indole derivatives to screen for different pharmacological activities .

- Results or Outcomes: Various natural compounds contain indole as a parent nucleus. For example, tryptophan and indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .

4. Synthesis of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl Acetate

- Summary of Application: 3-Chloro-2-fluoroaniline, a compound similar to Ethyl 2-(3-chloro-2-fluorophenyl)acetate, can be used in the preparation of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate .

- Methods of Application: The specific synthesis methods are not provided in the source, but typically involve standard organic chemistry techniques .

- Results or Outcomes: The synthesized compound could potentially be used in further chemical reactions or biological studies .

5. Biological Potential of Indole Derivatives

- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application: Researchers synthesize a variety of indole derivatives to screen for different pharmacological activities .

- Results or Outcomes: Various natural compounds contain indole as a parent nucleus. For example, tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

6. Synthesis of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl Acetate

- Summary of Application: 3-Chloro-2-fluoroaniline, a compound similar to Ethyl 2-(3-chloro-2-fluorophenyl)acetate, can be used in the preparation of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate .

- Methods of Application: The specific synthesis methods are not provided in the source, but typically involve standard organic chemistry techniques .

- Results or Outcomes: The synthesized compound could potentially be used in further chemical reactions or biological studies .

Safety And Hazards

The specific safety and hazards of Ethyl 2-(3-chloro-2-fluorophenyl)acetate are not detailed in the search results. However, similar compounds like ethyl 2-[(3-chloro-4-fluorophenyl)amino]acetate have safety information available. They are labeled with the signal word “Warning” and have hazard codes H302, H312, H332, indicating hazards upon ingestion, skin contact, and inhalation respectively1.

Zukünftige Richtungen

The future directions for the use or study of Ethyl 2-(3-chloro-2-fluorophenyl)acetate are not specified in the search results. However, related compounds such as indole derivatives have been found to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives3.

Eigenschaften

IUPAC Name |

ethyl 2-(3-chloro-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFZBYFBEDBQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697509 | |

| Record name | Ethyl (3-chloro-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-chloro-2-fluorophenyl)acetate | |

CAS RN |

1035262-78-2 | |

| Record name | Ethyl (3-chloro-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

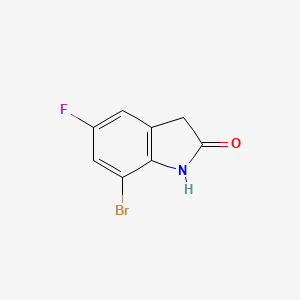

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1524657.png)